molecular formula C10H10BrF3N2O2 B2676069 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-96-2

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2676069
CAS No.: 1001518-96-2
M. Wt: 327.101
InChI Key: RKTGRNWEAJNKCG-UHFFFAOYSA-N
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Description

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly kinase inhibitors. The structure incorporates a pyrazole core decorated with bromo, cyclopropyl, and trifluoromethyl substituents, a combination known to enhance metabolic stability and binding affinity in drug candidates. This compound is specifically highlighted in patent literature, such as WO2019150323A1 , as a key building block for preparing pyrrolotriazine derivatives that act as potent and selective inhibitors of the JAK family of kinases. Janus Kinases (JAKs) are critical components of cytokine signaling pathways, and their inhibition is a validated therapeutic strategy for treating autoimmune diseases, myeloproliferative disorders, and other inflammatory conditions. Researchers utilize this bromo-functionalized pyrazole propanoic acid to efficiently construct novel chemical libraries for high-throughput screening and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds targeting JAK and other kinase targets.

Properties

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTGRNWEAJNKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₀BrF₃N₂O₂
  • Molecular Weight : 327.1 g/mol
  • Density : 1.88 g/cm³ (predicted)
  • Boiling Point : 377.9°C (predicted)
  • Applications : Used as a trifluoromethylation agent in synthetic chemistry, highlighting its role in introducing fluorinated groups into target molecules .

Comparison with Structural Analogs

The compound is compared to three analogs with variations in substituents or structural isomerism:

Substituent Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound 1001518-96-2 C₁₀H₁₀BrF₃N₂O₂ 327.1 4-Bromo, 5-cyclopropyl Trifluoromethylation agent
5-Methyl Analog 1001518-85-9 C₈H₈BrF₃N₂O₂ 301.06 4-Bromo, 5-methyl Similar reactivity, smaller substituent
4-Chloro-Cyclopropyl Analog 1001518-95-1 C₁₀H₁₀ClF₃N₂O₂ ~282.45* 4-Chloro, 5-cyclopropyl Potential altered electronic effects

Notes:

  • Bromo vs. Chloro : Bromine’s higher atomic weight and polarizability may enhance leaving-group ability in substitution reactions compared to chlorine .

Positional Isomerism

Compound Name CAS Number Molecular Formula Substituent Position Applications/Notes
Target Compound (3-position) 1001518-96-2 C₁₀H₁₀BrF₃N₂O₂ Propanoic acid at 1H-pyrazole 1-position Trifluoromethylation
2-Isomer 1006320-26-8 C₁₀H₁₀BrF₃N₂O₂ Propanoic acid at 2-position Medicinal intermediate

Notes:

  • The position of the propanoic acid chain (2 vs. 3) alters molecular conformation and acidity. The 3-position in the target compound may favor specific intermolecular interactions due to spatial arrangement .

Trifluoromethylation Potential

The target compound’s trifluoromethyl group and bromo substituent make it valuable for synthesizing fluorinated pharmaceuticals. Its predicted boiling point (377.9°C) suggests thermal stability under reaction conditions .

Medicinal Chemistry

While the 2-isomer (CAS 1006320-26-8) is explicitly noted for medicinal use, the target compound’s cyclopropyl group could enhance metabolic stability in drug candidates by resisting oxidative degradation .

Biological Activity

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, is a pyrazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10BrF3N2O2
  • Molar Mass : 327.097 g/mol
  • CAS Number : 1006320-26-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, while the bromine atom may facilitate halogen bonding, further stabilizing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this pyrazole have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and HCT116 .
  • Anti-inflammatory Properties :
    • The compound may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation. Pyrazole derivatives have been noted for their ability to reduce the production of pro-inflammatory cytokines in cellular models .
  • Neuroprotective Effects :
    • Emerging evidence suggests that pyrazole compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects of pyrazole derivatives on breast cancer cells, showing a significant reduction in cell viability at concentrations of 10 µM.
Study 2 Evaluated the anti-inflammatory properties using a murine model of arthritis, where treatment with a related compound resulted in decreased swelling and pain scores .
Study 3 Assessed neuroprotective effects in a model of oxidative stress-induced neuronal death, demonstrating that treatment with the compound led to increased cell survival rates compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

A two-step approach is commonly employed:

  • Step 1 : Cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. For example, trifluoromethyl-substituted pyrazoles are synthesized using ethyl 4,4,4-trifluoroacetoacetate as a starting material .
  • Step 2 : Regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions . Cyclopropyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized for steric hindrance .
  • Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., pyrazole ring protons at δ 6.8–7.2 ppm, trifluoromethyl at δ -62 ppm in 19F NMR) .
  • FT-IR : Carboxylic acid C=O stretch (1700–1720 cm⁻¹) and CF3 vibrations (1100–1200 cm⁻¹) .
  • HRMS (ESI+) : Expected m/z for C10H10BrF3N2O2: 342.9843 .

Q. How should researchers handle and store this compound safely?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid aerosol exposure .
  • Storage : Airtight containers under argon at -20°C to prevent hydrolysis of the trifluoromethyl group or cyclopropane ring degradation .

Advanced Research Questions

Q. How can regioselectivity in pyrazole bromination be optimized?

  • Temperature Control : Reactions at 0–5°C with 1.2 eq NBS yield >85% 4-bromo product, while higher temperatures favor 5-bromination .
  • Steric Effects : Cyclopropyl substituents at C5 require adjusted stoichiometry (1.5 eq NBS) and extended reaction times (8–12 hours) to overcome steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) predicts electrophilic attack sites via electron density maps (e.g., Mulliken charges at C4 vs. C5) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl at C5) affect biological activity?

  • Enhanced Binding : Cyclopropyl groups improve hydrophobic interactions with enzyme pockets (e.g., 3–5× higher affinity in kinase inhibition assays) but reduce solubility .
  • Contradictory Data : Lower IC50 values (12 nM vs. 45 nM for methyl analogs) in biochemical assays may conflict with cell-based results due to solubility limits. Use co-solvents (PEG-400) or nanoformulations to mitigate .

Q. How can researchers resolve discrepancies in reported LogP values?

  • Standardization : Use OECD Guideline 117 (shake-flask method at pH 7.4) .
  • Computational Validation : XLogP3 and ACD/Percepta models account for trifluoromethyl’s polar hydrophobicity. Cyclopropyl’s electron-withdrawing nature reduces LogP by 0.3–0.5 units compared to methyl .

Q. What strategies mitigate acid-catalyzed decomposition?

  • Decomposition Pathways :

Trifluoromethyl hydrolysis to COOH (detected via 19F NMR) .

Cyclopropane ring opening to allylic bromide (GC-MS detection) .

  • Mitigation : Buffer formulations (pH 6.5–7.5) with citrate/phosphate and lyophilization with trehalose .

Methodological Considerations

Q. How is purity assessed in preclinical studies?

  • HPLC-DAD : C18 column, 0.1% TFA in H2O/MeCN gradient; ≥95% peak area .
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values .
  • ICP-MS : Heavy metal contaminants (e.g., Pd <10 ppm from coupling reactions) .

Q. What mechanistic insights explain instability in protic solvents?

  • Solvolysis : Ethanol/water mixtures accelerate trifluoromethyl group hydrolysis. Use aprotic solvents (e.g., THF) during synthesis .

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